molecular formula C24H49ClN2O2 B12675076 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride CAS No. 93783-42-7

2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride

Cat. No.: B12675076
CAS No.: 93783-42-7
M. Wt: 433.1 g/mol
InChI Key: ALENBMMXLBTUOC-UHFFFAOYSA-M
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Description

2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride is a synthetic organic compound with the molecular formula C24H49N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride typically involves the reaction of heptadecylamine with glyoxal and ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the formation of the imidazolium ring. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.

    Biology: Employed in the study of cell membranes and as a component in the formulation of antimicrobial agents.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Heptadecyl-3-methylimidazolium chloride
  • 1-Heptadecyl-3-ethylimidazolium chloride
  • 1-Heptadecyl-3-propylimidazolium chloride

Uniqueness

2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1-H-imidazolium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of two hydroxyethyl groups enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly effective in applications requiring high solubility and reactivity.

Properties

CAS No.

93783-42-7

Molecular Formula

C24H49ClN2O2

Molecular Weight

433.1 g/mol

IUPAC Name

2-[2-heptadecyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C24H49N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h27-28H,2-23H2,1H3;1H/q+1;/p-1

InChI Key

ALENBMMXLBTUOC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-]

Origin of Product

United States

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